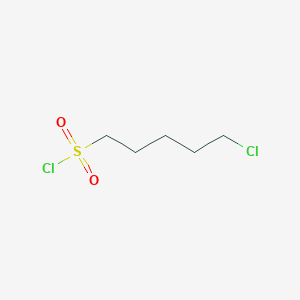

5-Chloropentanesulfonyl chloride

Description

The compound 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS 1909337-37-6) is a specialized sulfonyl chloride derivative with a molecular formula of C₁₁H₁₃Cl₂NO₃S and a molecular weight of 310.2 g/mol . Structurally, it features a benzene-sulfonyl chloride core modified by a 5-chloropentanamido substituent, enabling versatile reactivity in organic synthesis. This high-purity compound (≥95%) is a clear, pale liquid, optimized for pharmaceutical, agrochemical, and materials science applications. Its dual functional groups (sulfonyl chloride and chlorinated alkyl chain) make it a valuable intermediate for synthesizing targeted molecules, including drug candidates and crop protection agents .

Properties

Molecular Formula |

C5H10Cl2O2S |

|---|---|

Molecular Weight |

205.10 g/mol |

IUPAC Name |

5-chloropentane-1-sulfonyl chloride |

InChI |

InChI=1S/C5H10Cl2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |

InChI Key |

MAFJOYUQURNSIF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride with related sulfonyl chlorides, acyl chlorides, and chlorinated intermediates, emphasizing structural, functional, and application-based differences.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Sulfonyl vs. Acyl Chlorides: 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride and methanesulfonyl chloride contain the sulfonyl chloride (-SO₂Cl) group, which is more electrophilic and hydrolytically stable than acyl chlorides (-COCl) . Sulfonyl chlorides are preferred for forming sulfonamides in drug discovery. 5-Chloropentanoyl chloride and 4-chlorobenzoyl chloride are acyl chlorides, which react rapidly with nucleophiles (e.g., amines, alcohols) but are prone to hydrolysis, limiting their use in aqueous conditions .

Substituent Effects: The 5-chloropentanamido side chain in 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride enhances solubility in organic solvents and enables modular derivatization, unlike simpler sulfonyl chlorides like methanesulfonyl chloride . Aromatic substituents (e.g., 4-chlorobenzoyl chloride) increase resonance stabilization, reducing reactivity compared to aliphatic analogs like 5-chloropentanoyl chloride .

Application-Specific Advantages

- Pharmaceuticals :

- Agrochemicals :

- Synthetic Flexibility: 5-Chloropentanoyl chloride’s linear structure facilitates polymer crosslinking, whereas the aromatic sulfonyl chloride supports regioselective aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.